3-chloro-N-(propan-2-yl)pyridin-2-amine
Description
3-Chloro-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative characterized by a chlorine substituent at position 3 and an isopropylamino group (-NH-propan-2-yl) at position 2 of the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a halogen atom on the pyridine ring with isopropylamine .
Properties
IUPAC Name |
3-chloro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBJSWXMLRKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value.
Mode of Action
It is known that n-(pyridin-2-yl)amides, a similar class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp. This suggests that 3-chloro-N-(propan-2-yl)pyridin-2-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications, suggesting that this compound may affect multiple biochemical pathways.
Result of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications, suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free, suggesting that the action of this compound may also be influenced by similar environmental conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-chloro-N-(propan-2-yl)pyridin-2-amine with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications:
Structural and Functional Analysis
The trifluoromethyl (CF₃) group in 3-chloro-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity and metabolic stability, making it suitable for agrochemical applications like fluazinam, a broad-spectrum fungicide .
Synthetic Utility :
- The nitro-substituted analog (6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine) is synthesized via halogen displacement with isopropylamine, a method adaptable to the parent compound .
- Complex derivatives, such as N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)propan-2-amine hydrochloride, require multi-step syntheses involving reductive amination or coupling reactions .
Physicochemical Properties: Lipophilicity: The CF₃ group in ’s compound significantly increases log P (octanol-water partition coefficient), enhancing membrane permeability . Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H⋯Cl in ’s compound) stabilize molecular conformations, affecting solubility and crystallization behavior .
Preparation Methods
Halogenation Strategy
Detailed Synthetic Procedure Example
While direct literature on this compound is limited, analogous synthetic routes from related pyridinyl amines provide a blueprint:
Research Findings and Optimization
- Yield and Purity : The halogenation step yields moderate to high purity intermediates, with purification by flash chromatography enhancing product quality.
- Selectivity : Controlled temperature and stoichiometry are critical to avoid over-halogenation or side reactions.
- N-Alkylation Efficiency : Buchwald-Hartwig amination provides a versatile and efficient method for N-substitution, accommodating various alkyl groups including isopropyl with good yields and selectivity.
- Microwave-Assisted Synthesis : Microwave irradiation has been reported to improve reaction rates and yields in related pyridinyl amine syntheses.
Comparative Data Table: Synthesis Parameters and Outcomes
| Parameter | Halogenation Step | N-Alkylation Step |
|---|---|---|
| Reagents | Iodine monochloride, AcOH | Isopropyl halide or acetone + reducing agent |
| Temperature | 70°C | Room temperature to reflux |
| Time | 16 hours | 4–24 hours |
| Atmosphere | Nitrogen | Inert or ambient |
| Purification | Flash chromatography | Chromatography or crystallization |
| Yield | Moderate to high (50–80%) | Moderate (40–70%) |
| Selectivity | High for mono-halogenation | High for N-isopropylation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-N-(propan-2-yl)pyridin-2-amine, and how can reaction yields be optimized?
- Methodology :
- Substitution-reduction pathway : Start with 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions for nucleophilic substitution, followed by iron powder reduction in acidic media (e.g., HCl) to generate the aniline intermediate. Condensation with cyanoacetic acid using a coupling agent (e.g., DCC) yields derivatives .
- Multi-component reactions : Utilize substrates like 2-aminopyridines and isopropyl halides in one-pot reactions. Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry to reduce by-products. NMR monitoring (e.g., δ 7.32–7.27 ppm for aromatic protons) helps track intermediates .
- Yield optimization : Control temperature (e.g., 60–80°C for substitution) and use catalysts like Pd/C for hydrogenation steps. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl = 1.73 Å) and angles (e.g., N–C–Cl = 120.5°). Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.12 Å) between amine and pyridine groups. Short Cl⋯Cl contacts (3.278 Å) contribute to packing stability .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions. Compare with computational models (e.g., DFT/B3LYP) to validate geometry .
Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- NMR spectroscopy : Analyze (e.g., δ 4.42 ppm for isopropyl protons) and (e.g., δ 157.9 ppm for pyridine carbons) to confirm substitution patterns. Use DEPT-135 to distinguish CH/CH groups .
- Mass spectrometry : ESI-MS ([M+H] = 171.6 Da) confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or isopropyl groups) aid structural elucidation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.2 eV) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311G(d,p) basis sets for geometry optimization. Compare computed IR spectra (e.g., N–H stretch at 3400 cm) with experimental data .
- Reactivity studies : Simulate reaction pathways (e.g., SNAr at the 3-chloro position) using transition-state modeling. Solvent effects (PCM model) explain yield variations in polar aprotic media .
Q. What mechanistic insights explain by-product formation during synthesis, such as dimerization or undesired substitutions?
- Methodology :
- Kinetic profiling : Monitor reaction progress via HPLC to detect intermediates (e.g., nitro vs. amine stages). By-products like ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate arise from competing cyclization .
- Isotopic labeling : Use -labeled isopropylamine to trace hydrogen-bonding pathways and dimerization .
Q. How does structural modification (e.g., fluorination or trifluoromethyl substitution) impact biological activity or intermolecular interactions?
- Methodology :
- Structure-activity relationship (SAR) : Compare analogues like 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (fluazinam). Bioassays (e.g., fungicidal activity) link Cl/CF groups to target binding .
- Molecular docking : Dock into enzyme active sites (e.g., MurA or CENP-E) using AutoDock Vina. Analyze binding energies (ΔG) and hydrogen-bond networks .
Q. What challenges arise in resolving crystallographic disorder (e.g., trifluoromethyl group rotation) in derivatives of this compound?
- Methodology :
- X-ray refinement : Apply SHELXL to model disordered CF groups (occupancy ratios: 0.683:0.317). Use restraints for bond lengths/angles to improve R-factors (<0.06) .
- Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
